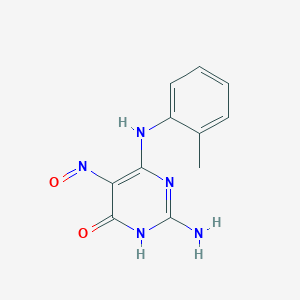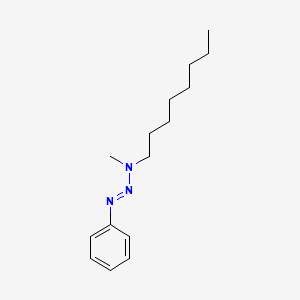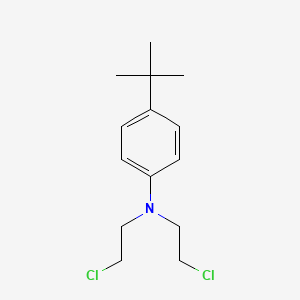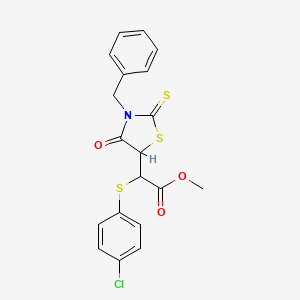![molecular formula C15H27N3O2 B14004725 Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- CAS No. 70118-40-0](/img/structure/B14004725.png)
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- is a chemical compound with the molecular formula C15H27N3O2 and a molecular weight of 281.3938 g/mol . This compound is known for its unique structure, which includes both acetamide and cyclohexyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- typically involves the reaction of cyclohexylamine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives .
Applications De Recherche Scientifique
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- include:
- 2-((Cyclohexylamino)carbonyl)aminoacetamide
- N-(Cyclohexylcarbamoyl)glycine
- N-(Cyclohexylcarbamoyl)alanine
Uniqueness
What sets Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
70118-40-0 |
|---|---|
Formule moléculaire |
C15H27N3O2 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
2-amino-N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H27N3O2/c16-11-14(19)18(13-9-5-2-6-10-13)15(20)17-12-7-3-1-4-8-12/h12-13H,1-11,16H2,(H,17,20) |
Clé InChI |
GRTXRGMNIQJKES-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)



![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
